2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their diverse biological activities. These activities stem from the structural components of the molecule, such as oxadiazole and hydrazide groups, which are common in many pharmacologically active compounds. The synthesis and study of such compounds are driven by their potential applications in various fields of medicine and materials science.
Synthesis Analysis
The synthesis of similar compounds typically involves cyclization reactions of hydrazides with various aldehydes or ketones, leading to the formation of oxadiazole derivatives. For instance, cyclization of N'-substituted benzylidene hydrazides can produce 1,3,4-oxadiazole derivatives, a process that is often facilitated by the use of catalysts or specific reaction conditions to improve yield and selectivity (Jin et al., 2006).
Applications De Recherche Scientifique
Antibacterial and Antitubercular Applications
Research on oxadiazole derivatives, including similar compounds, demonstrates significant potential in treating bacterial and tuberculosis infections. For example, Joshi et al. (2008) synthesized a novel series of oxadiazole derivatives showing promising antibacterial and antitubercular activities against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis H37Rv strain. These findings underscore the compound's relevance in developing new antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Anticancer and Antiproliferative Properties
Similarly structured compounds have been explored for their anticancer properties. Salahuddin et al. (2014) synthesized oxadiazole derivatives that underwent in vitro anticancer evaluation against various cancer cell lines, with some showing moderate to significant activity, highlighting their potential in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, compounds with oxadiazole structures have been evaluated for antiproliferative activity, suggesting their potential utility in inhibiting cancer cell growth (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).
Orientations Futures
The development of high energy density materials is a potential future direction for research involving this compound and similar oxadiazole derivatives . The synthesis of new compounds and the investigation of their properties could lead to the discovery of materials with improved performance and safety characteristics.
Propriétés
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6O2/c1-20(2)11-4-3-8(5-9(11)14)7-16-17-12(21)6-10-13(15)19-22-18-10/h3-5,7H,6H2,1-2H3,(H2,15,19)(H,17,21)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZSBFZFPCDTA-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CC2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CC2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.